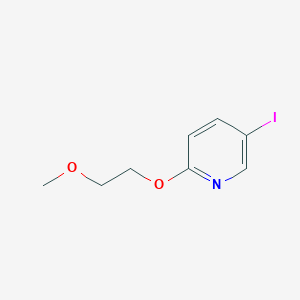

5-Iodo-2-(2-methoxyethoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMYJYVIRVRSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5-Iodo-2-(2-methoxyethoxy)pyridine" synthesis pathway from 2-hydroxypyridine

This guide outlines a robust, scalable synthesis pathway for 5-Iodo-2-(2-methoxyethoxy)pyridine starting from 2-hydroxypyridine .[1][2]

This route prioritizes regiochemical fidelity, specifically addressing the challenge of N- vs. O-alkylation inherent in pyridone chemistry.[1][2] The selected pathway utilizes an "Activation-Substitution" strategy (via a chloro-intermediate) rather than direct alkylation, ensuring exclusive formation of the ether linkage required for high-purity pharmaceutical applications.[1][2]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Iodo-2-(2-methoxyethoxy)pyridine CAS: 13472-61-2 Core Challenge: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[1][2] Direct alkylation often yields a mixture of O-alkyl (desired) and N-alkyl (undesired) products.[1][2] Strategic Solution:

-

Regioselective Iodination: Electrophilic aromatic substitution controlled by the electron-donating hydroxyl group.[1][2]

-

Activation: Conversion of the hydroxyl group to a chloride leaving group to block N-alkylation.

-

Nucleophilic Substitution (

): Displacement of the chloride by 2-methoxyethanol.[1][2]

Pathway Visualization

Figure 1: Three-step linear synthesis designed to maximize regioselectivity.

Step-by-Step Experimental Protocols

Step 1: Regioselective C5-Iodination

Objective: Introduce an iodine atom at the 5-position.[1][2][3] Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] The 2-hydroxy group (ortho/para director) activates the 3 and 5 positions.[1] Steric hindrance and electronic stability favor the 5-position.[1]

Protocol:

-

Reagents: 2-Hydroxypyridine (1.0 eq), Iodine (

, 1.05 eq), Hydrogen Peroxide ( -

Procedure:

-

Suspend 2-hydroxypyridine in water at room temperature.[1][2]

-

Add solid Iodine (

) in portions. The mixture will be heterogeneous.[1] -

Slowly add

dropwise.[1][2] The reaction is exothermic; maintain temperature -

Chemistry Note:

oxidizes the byproduct HI back to -

Stir at

for 4 hours. -

Workup: Cool to

. The product, 5-iodo-2-pyridone , precipitates as a solid.[1][2] Filter, wash with cold water and sodium thiosulfate solution (to remove excess iodine).[1][2] Dry in vacuo.[1][2]

-

Key Data Point:

| Parameter | Value |

|---|---|

| Yield | 85-92% |

| Purity | >98% (HPLC) |

| Regioselectivity | >99:1 (C5 vs C3) |[1][2]

Step 2: Chlorodehydroxylation (Activation)

Objective: Convert the tautomeric amide/phenol oxygen into a chloro leaving group.[1][2] Mechanism: Nucleophilic acyl substitution via a phosphoryl intermediate.[1][2][4]

Protocol:

-

Reagents: 5-Iodo-2-pyridone (1.0 eq), Phosphorus Oxychloride (

, 3.0 eq), Quinoline (catalytic, 0.1 eq). -

Procedure:

-

Place 5-iodo-2-pyridone in a dry round-bottom flask under

. -

Add

carefully (neat).[1][2] -

Reflux (

) for 2-3 hours.[1][2] Monitor by TLC (disappearance of polar pyridone spot).[1][2] -

Workup: Cool reaction mixture. Caution: Quench slowly by pouring onto crushed ice/water with vigorous stirring (exothermic hydrolysis of excess

).[1][2] -

Neutralize with

or -

Extract with Dichloromethane (DCM).[1][2] Dry organic layer over

and concentrate.[1]

-

Critical Control Point:

Ensure complete removal of moisture before adding

Step 3: Nucleophilic Aromatic Substitution ( )

Objective: Install the glycol ether side chain.[1][2]

Mechanism: Addition-Elimination (

Protocol:

-

Reagents: 2-Chloro-5-iodopyridine (1.0 eq), 2-Methoxyethanol (1.2 eq), Sodium Hydride (NaH, 60% in oil, 1.3 eq), THF or DMF (anhydrous).

-

Procedure:

-

Alkoxide Formation: In a separate flask, suspend NaH in anhydrous THF/DMF at

. Add 2-methoxyethanol dropwise.[1][2] Stir for 30 min until -

Coupling: Add a solution of 2-chloro-5-iodopyridine (in THF/DMF) to the alkoxide mixture.

-

Heat to

for 4-6 hours. -

Workup: Quench with water. Extract with Ethyl Acetate.[2] Wash organic layer with brine (critical if using DMF).[1][2]

-

Concentrate to yield 5-Iodo-2-(2-methoxyethoxy)pyridine .[1][2]

-

Reaction Logic Diagram:

Figure 2: Mechanism of the etherification step ensuring O-selectivity.

Impurity Profile & Troubleshooting

| Impurity / Issue | Origin | Mitigation Strategy |

| 3,5-Diiodopyridine | Over-iodination in Step 1.[1][2] | Strictly control stoichiometry of |

| N-alkylated byproduct | Direct alkylation of pyridone (if skipping Step 2).[1][2] | Do not skip Step 2. The chloro-intermediate enforces |

| Hydrolysis Product | Reversion of Chloro-intermediate to Pyridone.[1][2] | Ensure anhydrous conditions during Step 3. |

| Residual DMF | Incomplete workup in Step 3. | Wash organic phase 3x with water/brine or use THF if solubility permits.[1][2] |

References

-

Maloney, K. M., et al. (2009).[1][2][5] "One-Pot Iodination of Hydroxypyridines." The Journal of Organic Chemistry. Link[1][2]

- Grounding: Establishes the efficiency of the iodin

-

Sigma-Aldrich. (n.d.).[1][2] "2-Chloro-5-iodopyridine Product Analysis." Link

-

BenchChem. (2025).[1][2] "Reactivity of 5-(Chloromethyl)-2-ethoxypyridine and Related Ethers." Link

- Grounding: Provides context on the electronic effects of alkoxy groups on the pyridine ring during substitution reactions.

-

Organic Chemistry Portal. (n.d.).[1][2] "Nucleophilic Aromatic Substitution (

)." Link-

Grounding: General mechanistic reference for the displacement of chloropyridines by alkoxides.[1]

-

Sources

Technical Guide: Solubility Profile & Solvent Selection for 5-Iodo-2-(2-methoxyethoxy)pyridine

The following technical guide details the solubility profile, solvent selection criteria, and experimental handling of 5-Iodo-2-(2-methoxyethoxy)pyridine .

CAS Registry Number: 1363437-93-7 Molecular Formula: C₈H₁₀INO₂ Molecular Weight: 279.08 g/mol

Executive Summary

5-Iodo-2-(2-methoxyethoxy)pyridine is a functionalized heterocyclic building block frequently employed in medicinal chemistry and radiotracer development (e.g., SPECT/PET ligands).[1] Its solubility behavior is governed by a "push-pull" physicochemical architecture: the lipophilic iodopyridine core competes with the polar, hydrogen-bond-accepting methoxyethoxy tail.

For effective process design, researchers must utilize polar aprotic solvents (DMSO, DMF) or chlorinated hydrocarbons (DCM) for high-concentration stock solutions (>100 mg/mL). Protic solvents (alcohols) offer moderate solubility suitable for recrystallization, while non-polar aliphatic hydrocarbons (Hexanes) serve as effective anti-solvents.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its three distinct functional regions.

| Functional Region | Chemical Nature | Solvent Interaction Mechanism |

| Iodine (C-5 position) | Lipophilic / Soft Lewis Acid | Drives solubility in non-polar and chlorinated solvents via London dispersion forces and halogen bonding. |

| Pyridine Ring (Nitrogen) | Basic / H-Bond Acceptor | Facilitates solubility in acidic aqueous media (via protonation) and polar organic solvents. |

| Methoxyethoxy Chain | Polar / Flexible Ether | Acts as a "mini-PEG" tail, increasing solubility in alcohols and ethers compared to simple halopyridines. |

Structural Interaction Map

The following diagram illustrates how specific solvent classes interact with the molecule's domains.

Figure 1: Solvent interaction map detailing the thermodynamic compatibility of solvent classes with 5-Iodo-2-(2-methoxyethoxy)pyridine.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their utility in synthesis, purification, and analysis.

Class A: High Solubility (Primary Solvents)

Recommended for reaction media and stock solution preparation.

| Solvent | Solubility Estimate | Application Notes |

| Dichloromethane (DCM) | >100 mg/mL | Ideal for liquid-liquid extraction (organic phase) and column chromatography loading. |

| DMSO | >100 mg/mL | Preferred for biological assays and stock solutions. Caution: High boiling point makes removal difficult. |

| DMF | >100 mg/mL | Standard solvent for nucleophilic substitution reactions (e.g., Sonogashira or Suzuki couplings). |

| Tetrahydrofuran (THF) | High | Excellent for reactions requiring inert atmospheres; easily removed by rotary evaporation. |

| Ethyl Acetate | High | Standard solvent for extraction and silica gel chromatography (often mixed with hexanes). |

Class B: Moderate Solubility (Process Solvents)

Recommended for recrystallization and washing steps.

| Solvent | Solubility Estimate | Application Notes |

| Methanol / Ethanol | Moderate to High | Solubility increases significantly with temperature. Useful for recrystallization when cooled. |

| Acetonitrile | Moderate | Common mobile phase for HPLC. Ensure complete dissolution before injection to prevent column clogging. |

| Diethyl Ether | Moderate | Good for extraction, but the compound may oil out if the concentration is too high. |

Class C: Low Solubility (Anti-Solvents)

Recommended for precipitation and product isolation.

| Solvent | Solubility Estimate | Application Notes |

| Water | Low (<1 mg/mL) | Insoluble at neutral pH. Solubility increases at pH < 3 due to pyridine protonation. |

| Hexanes / Heptane | Very Low | Excellent anti-solvent to induce precipitation from DCM or Ethyl Acetate solutions. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch.

-

Preparation: Weigh approximately 10 mg of 5-Iodo-2-(2-methoxyethoxy)pyridine into a 2 mL chemically resistant vial (glass preferred).

-

Addition: Add the target solvent in 50 µL increments at room temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.

-

Observation:

-

Clear Solution: Soluble at current concentration.

-

Turbid/Particulate: Saturation point reached.

-

-

Calculation:

Where

Protocol B: Recrystallization Workflow

This compound often exists as a low-melting solid or oil. If solid, use this method for purification.

-

Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate (approx. 60°C).

-

Anti-solvent Addition: Slowly add Hexanes dropwise until a faint, persistent turbidity appears.

-

Cooling: Allow the solution to cool to room temperature, then transfer to a -20°C freezer.

-

Collection: Filter the resulting crystals. If the product "oils out" (forms a liquid layer instead of crystals), reheat and add a small amount of Methanol (1-5%) to increase polarity before cooling again.

Workflow Visualization: Solubility Testing

Figure 2: Step-by-step decision tree for gravimetric solubility determination.

Critical Handling & Stability Notes

-

Light Sensitivity: Aryl iodides are prone to photodeiodination. Store solutions in amber vials wrapped in aluminum foil.

-

Peroxide Formation: The methoxyethoxy ether chain can form peroxides upon prolonged exposure to air. Use fresh solvents and store under nitrogen/argon.

-

Acid Sensitivity: While the pyridine ring can be protonated, strong mineral acids may cleave the ether linkage at high temperatures. Avoid prolonged reflux in concentrated HBr or HI.

References

-

ChemicalBook. (n.d.). 5-Iodo-2-(2-methoxyethoxy)pyridine Properties and Synthesis. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Solubility of Halogenated Pyridines in Organic Solvents.[2] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyridines. Retrieved from

-

University of Calgary. (2023). Solubility of Organic Compounds: Structure-Function Relationships. Retrieved from

Sources

Potential research applications of "5-Iodo-2-(2-methoxyethoxy)pyridine"

The following technical guide is structured to serve as a strategic resource for medicinal chemists and drug development professionals. It moves beyond basic chemical properties to focus on the applied utility of 5-Iodo-2-(2-methoxyethoxy)pyridine as a high-value building block for optimizing pharmacokinetics (ADME) and solubility in lead optimization.[1]

A Modular Building Block for ADME-Optimized Drug Discovery[1][2]

Executive Summary

In modern drug discovery, lipophilicity-induced attrition is a critical bottleneck. 5-Iodo-2-(2-methoxyethoxy)pyridine (CAS: 1363437-93-7) represents a strategic "dual-function" scaffold designed to address this challenge.[1][2] It combines a highly reactive electrophilic handle (C5-Iodine) for cross-coupling with a solubilizing tail (C2-methoxyethoxy).[1][3]

This guide details the synthesis, reactivity profile, and medicinal chemistry applications of this compound, specifically focusing on its role in converting lipophilic lead series into water-soluble, metabolically stable clinical candidates.[3]

Chemical Profile & Structural Logic[1][3][4]

The utility of 5-Iodo-2-(2-methoxyethoxy)pyridine stems from its specific electronic and steric arrangement.[1]

| Property | Specification | Mechanistic Implication |

| Core Scaffold | Pyridine | Acts as a bioisostere of the phenyl ring, reducing logP (lipophilicity) and improving metabolic stability against oxidative metabolism.[1][2][3] |

| Position 5 (Iodine) | C-I Bond | The "Warhead."[3] The C-I bond is weaker (~57 kcal/mol) than C-Br or C-Cl, enabling oxidative addition to Pd(0) under mild conditions (Room Temp to 60°C), preserving sensitive functional groups.[1][3] |

| Position 2 (Tail) | 2-Methoxyethoxy | A "Mini-PEG" motif.[1][3] The ether oxygen acts as a hydrogen bond acceptor (HBA), disrupting crystal lattice energy to improve solubility without the steric bulk of larger solubilizing groups.[3] |

| Electronic State | Push-Pull | The C2-alkoxy group donates electron density (mesomeric effect), making the pyridine ring more electron-rich than a standard halopyridine, facilitating oxidative addition in catalytic cycles.[1][3] |

Validated Synthetic Protocol

Reliability Standard: The following protocol is based on Nucleophilic Aromatic Substitution (SNAr), a self-validating reaction where the disappearance of the starting chloride is easily monitored.[1]

Objective:

Synthesis of 5-Iodo-2-(2-methoxyethoxy)pyridine from 2-Chloro-5-iodopyridine.

Reagents:

-

Substrate: 2-Chloro-5-iodopyridine (1.0 eq)

-

Nucleophile: 2-Methoxyethanol (1.2 eq)[1]

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or Potassium tert-butoxide (KOtBu).[1][2][3]

-

Solvent: Anhydrous THF or DMF.[3]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF at 0°C.

-

Alkoxide Formation: Dropwise add 2-methoxyethanol (1.2 eq). Stir for 15 minutes until gas evolution (H2) ceases. Checkpoint: The solution should become clear or slightly cloudy.

-

Addition: Add 2-Chloro-5-iodopyridine (1.0 eq) as a solution in THF.

-

Reaction: Warm to room temperature (25°C) and stir. If reaction is sluggish (monitored by TLC, Hexane/EtOAc 4:1), heat to 60°C.

-

Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3] Wash organic layer with brine, dry over MgSO4, and concentrate.[3][4]

-

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Mechanism Visualization

The following diagram illustrates the SNAr pathway and the subsequent divergent coupling options.

Caption: Synthesis of the core scaffold via SNAr followed by divergent Pd-catalyzed cross-coupling pathways.[1][3]

Medicinal Chemistry Applications

A. Solubility Optimization (The "Mini-PEG" Effect)

Poor aqueous solubility is a leading cause of drug failure.[2][3] The 2-(2-methoxyethoxy) tail serves as a truncated polyethylene glycol (PEG) chain.[1]

-

Mechanism: The ether oxygen atoms interact with water molecules via hydrogen bonding.[3] Unlike a hydroxyl group (-OH), the methoxyethoxy group is not a hydrogen bond donor, preventing it from complicating membrane permeability (Lipinski's Rule of 5).[3]

-

Application: Replacing a simple phenyl or pyridyl group with this scaffold often lowers LogP by 0.5–1.0 units while increasing thermodynamic solubility.[3]

B. Metabolic Stability

-

Blockade: The 2-methoxyethoxy tail blocks the C2 position from metabolic oxidation (e.g., by aldehyde oxidase).[3]

-

Stability: The terminal methyl ether is generally more stable than a terminal hydroxyl group, which is prone to rapid glucuronidation (Phase II metabolism) and excretion.[3]

C. Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "elaborated fragment."[1][2][3]

-

Workflow:

-

Perform a Suzuki coupling between 5-Iodo-2-(2-methoxyethoxy)pyridine and a core scaffold (e.g., an indazole or quinoline kinase inhibitor core).[1]

-

The resulting molecule possesses a "solubility handle" extending into the solvent front of the protein binding pocket, a common strategy in kinase inhibitor design (e.g., similar to the solubilizing tails in Erlotinib or Gefitinib).[3]

-

Advanced Application: Radiochemistry & Imaging

While primarily a chemical building block, the C-I bond offers a unique gateway for radiopharmaceutical development.[3]

-

Iodine-123/124 Exchange: The stable Iodine-127 can be exchanged for radioactive Iodine-123 (SPECT) or Iodine-124 (PET) using copper-catalyzed isotopic exchange, creating a radiotracer for biodistribution studies of the parent drug.[1][2]

-

Bioisostere for F-18: In late-stage optimization, the iodo-group can be replaced by a stannane and subsequently fluorinated with F-18 for PET imaging, provided the biological activity is retained.[1][2][3]

References

-

Synthesis of 2-Alkoxypyridines

-

Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

-

Solubility in Drug Design (Glycol Ethers)

-

Rabeprazole (Structural Analog Context)

Sources

Safety and handling precautions for "5-Iodo-2-(2-methoxyethoxy)pyridine"

This guide outlines the technical safety and handling framework for 5-Iodo-2-(2-methoxyethoxy)pyridine , a specialized heterocyclic building block.

Editorial Note: As this specific glycol-ether derivative is a research-grade intermediate with limited public toxicological data, this guide utilizes Read-Across Methodology based on its closest structural analog, 5-Iodo-2-methoxypyridine (CAS 13472-61-2), and standard protocols for halogenated pyridine ethers.

Part 1: Physicochemical Profile & Hazard Identification[1][2]

Compound Identification

-

Chemical Name: 5-Iodo-2-(2-methoxyethoxy)pyridine

-

Structural Class: Halogenated Heteroaryl Ether

-

Reactive Handle: C-5 Iodine (Electrophilic, Light-Sensitive)

-

Side Chain: 2-Methoxyethoxy (PEG-1 mimic, Lipophilic/Amphiphilic)

Physicochemical Properties (Estimated via SAR)

-

Physical State: Viscous Liquid or Low-Melting Solid (The flexible ether chain disrupts crystal packing compared to the solid methoxy analog).

-

Solubility: High in DCM, Ethyl Acetate, THF; Moderate in Methanol; Low in Water.

-

Stability: Light Sensitive (Aryl-Iodide bond); Peroxide Potential (Ether chain).

GHS Hazard Classification (Predicted)

Based on the pyridine and aryl halide pharmacophores, treat this compound with the following GHS precautions:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[3][4][5] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[3][6][4][5] |

| STOT-SE | Cat 3 | H335: May cause respiratory irritation.[6][5][7] |

| Acute Toxicity | Cat 4 | H302: Harmful if swallowed (Standard precaution for pyridines). |

Part 2: Strategic Safety Framework (Hierarchy of Controls)

Engineering Controls

-

Primary Barrier: All handling must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Inert Atmosphere: Due to the potential for oxidative degradation of the ether tail and photolytic deiodination, handle under a Nitrogen (

) or Argon (Ar) blanket. -

Light Exclusion: Use amber glassware or wrap reaction vessels in aluminum foil.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (Double-gloved) is sufficient for incidental contact. For prolonged handling (e.g., column chromatography), use Silver Shield/4H laminate gloves to prevent permeation by halogenated solvents used in processing.

-

Eye Protection: Chemical splash goggles.

-

Respiratory: If handling outside a hood (not recommended), a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

Part 3: Handling & Storage Protocols[2][7][8]

The "Dark & Cold" Storage Standard

The stability of the C-I bond is the critical handling parameter. Photolysis can generate iodine radicals, turning the sample brown/purple and degrading purity.

Protocol:

-

Container: Amber borosilicate glass vial with a Teflon-lined cap.

-

Headspace: Purge with Argon before sealing to remove

(prevents peroxide formation on the ether chain). -

Temperature: Store at 2°C to 8°C (Refrigerator). For long-term storage (>3 months), store at -20°C .

-

Peroxide Check: If stored >6 months, test for peroxides using KI starch paper before distilling or heating, as the methoxyethoxy chain has a theoretical (albeit low) risk of autoxidation.

Reaction Setup: Inert Gas Manifold (Schlenk Line)

This compound is frequently used in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Oxygen inhibition is a major failure mode in these reactions.

Workflow Diagram: Inert Handling Lifecycle

Figure 1: The handling lifecycle emphasizes minimizing light and oxygen exposure to preserve the integrity of the C-I bond.

Part 4: Experimental Application (Safe Synthesis Context)

Protocol: Palladium-Catalyzed Cross-Coupling

Context: Using 5-Iodo-2-(2-methoxyethoxy)pyridine as an electrophile in a Suzuki coupling.

Safety Critical Steps:

-

Degassing: The solvent (e.g., 1,4-Dioxane or DMF) must be degassed before adding the catalyst to prevent oxidation of the phosphine ligands.

-

Base Addition: Inorganic bases (e.g.,

, -

Heating: Do not heat the reaction vessel above the boiling point of the solvent without a reflux condenser. Ensure the system is under positive inert pressure (balloon or manifold) to prevent air ingress upon cooling.

Self-Validating Check:

-

Observation: If the reaction mixture turns dark purple/black immediately upon heating (before catalyst activation), it may indicate free Iodine release (

) from thermal decomposition. -

Correction: Lower temperature or check the purity of the starting material.

Part 5: Emergency Response & Waste Management

Spill Response

-

Small Spill (<5 mL/g):

-

Absorb with vermiculite or spill pads.

-

Clean surface with 10% Sodium Thiosulfate solution (neutralizes any free Iodine).

-

Wipe with acetone.

-

-

Large Spill: Evacuate area. Personnel wearing SCBA should handle cleanup due to potential pyridine vapor toxicity.

Waste Disposal

-

Category: Halogenated Organic Waste.

-

Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong acids, as this can liberate toxic Iodine gas (

) or exothermic reaction with the pyridine nitrogen. -

Labeling: Clearly mark as "Contains Iodine/Pyridine Derivatives."

Emergency Decision Tree

Figure 2: Immediate response protocols for exposure events.

References

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

Baran, P. S. (2004). Pyridine Synthesis and Reactivity: Cliff Notes. Scripps Research Institute. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. derthon.com [derthon.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine motif is a cornerstone in medicinal chemistry and materials science, lending unique electronic and solubility properties to molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2][3] This guide provides an in-depth protocol for the Suzuki-Miyaura coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine, a versatile building block in pharmaceutical and agrochemical research.[4] The presence of the iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling, while the 2-(2-methoxyethoxy) group can influence the electronic properties and solubility of the resulting coupled products.[4][5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][6][7]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (5-Iodo-2-(2-methoxyethoxy)pyridine) to a Pd(0) complex. This is often the rate-determining step, and the reactivity of the halide is a key factor (I > Br > Cl).[6][8] This step forms a Pd(II) intermediate.[2][6]

-

Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex.[6][7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[9][10][11][12][13]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the new C-C bond in the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general framework for the Suzuki-Miyaura coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagent and Solvent Selection: The "Why" Behind the "What"

| Reagent/Solvent | Role | Rationale for Selection |

| 5-Iodo-2-(2-methoxyethoxy)pyridine | Electrophile | The C-I bond is highly reactive towards oxidative addition with Pd(0) catalysts, facilitating the reaction under relatively mild conditions.[6][8][14] |

| Arylboronic Acid or Ester | Nucleophile | The source of the aryl group to be coupled. Boronic acids are generally stable, commercially available, and have low toxicity.[15] |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | Facilitates the C-C bond formation. The choice of ligand can significantly impact reaction efficiency and scope.[6][16][17][18] For heteroaromatic substrates, catalysts with electron-rich and bulky phosphine ligands are often effective.[17] |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activator | Activates the boronic acid for transmetalation by forming a more nucleophilic borate complex.[9][12][13] The choice of base can influence reaction rate and yield.[12] |

| Solvent (e.g., Dioxane/Water, Toluene, DMF) | Reaction Medium | Solubilizes the reactants and catalyst. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[19] |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Add the palladium catalyst (0.01-0.05 equiv) under a positive flow of inert gas.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction mixture is typically sparged with an inert gas for 10-15 minutes to ensure anaerobic conditions.[7]

-

-

Reaction Execution:

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[21]

-

The crude product can be purified by column chromatography on silica gel to remove unreacted starting materials, homo-coupled byproducts, and residual palladium catalyst.[21][22] Filtration through a pad of celite can also help in removing the palladium catalyst.[21][22]

-

Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. |

| Insufficiently active base or incorrect base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). The strength and solubility of the base are critical.[12] | |

| Low reaction temperature | Increase the reaction temperature, but be mindful of potential side reactions. | |

| Protodeborylation of Boronic Acid | Presence of water and/or protic solvents | Use anhydrous solvents and reagents if possible. Some heteroaryl boronic acids are particularly prone to this side reaction.[1] |

| Homo-coupling of Aryl Halide or Boronic Acid | Reaction conditions favoring these side pathways | Optimize catalyst loading and reaction time. |

| Difficulty in Purification | Co-elution of product with impurities | Adjust the eluent system for column chromatography. Consider alternative purification methods like recrystallization if the product is a solid.[22] |

| Residual palladium in the final product | Treat the crude product with a palladium scavenger or perform multiple filtrations through celite.[22] |

Conclusion

The Suzuki-Miyaura coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine is a robust and versatile method for the synthesis of functionalized pyridine derivatives. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous execution of the experimental protocol are essential for achieving high yields and purity. The insights and procedures detailed in this guide are intended to provide researchers with a solid foundation for successfully employing this powerful transformation in their synthetic endeavors.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(47), 19098-19101.

- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry–A European Journal, 17(8), 2492-2503.

- Amatore, C., Jutand, A., & Le Duc, G. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 132(45), 16098-16111.

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

- Singh, U. P., & Kumar, S. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2154-2164.

- de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.

- Gildner, P. G., & Colacot, T. J. (2015). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 80(15), 7437-7448.

- Saikia, B., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.

- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.

-

Egu, A. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. Retrieved from [Link]

- Bellina, F., & Rossi, R. (2011). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews, 111(3), 1966-2041.

-

Reddit. (2025, November 14). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry. Retrieved from [Link]

- Boufroura, H., et al. (2019). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 24(15), 2788.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Dreher, S. D., et al. (2016).

-

Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85467-85470.

- Gaware, S. A., Kori, S., Serrano Martínez, J. L., & Kapdi, A. (2022). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. New Journal of Chemistry, 46(29), 13867-13872.

- Amrane, D., et al. (2015). Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. New Journal of Chemistry, 39(7), 5176-5179.

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

- Pérez-Gómez, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(38), 23624-23628.

-

Dagdag, S., et al. (2021). Syntheses of 2-amino-5-iodopyridine. ResearchGate. Retrieved from [Link]

-

Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chempanda.com [chempanda.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thieme-connect.com [thieme-connect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 5-Iodo-2-(2-methoxyethoxy)pyridine in Agrochemical Fungicide Synthesis

The following Application Note and Protocol Guide is designed for researchers and process chemists in the agrochemical sector. It focuses on the synthesis, characterization, and downstream application of 5-Iodo-2-(2-methoxyethoxy)pyridine , a high-value intermediate used to construct the biaryl ether cores found in modern systemic fungicides.

Executive Summary

The pyridine ring is a "privileged scaffold" in modern agrochemistry, appearing in over 15% of registered fungicides. The specific intermediate 5-Iodo-2-(2-methoxyethoxy)pyridine represents a strategic building block for Next-Generation Systemic Fungicides .

Its value lies in its dual functionality:

-

The 5-Iodo Position: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of complex aryl or heteroaryl pharmacophores.

-

The 2-(2-Methoxyethoxy) Tail: A glycol ether side chain that modulates Lipophilicity (LogP) and Metabolic Stability . This moiety enhances cuticular penetration and systemic translocation within the plant xylem, a critical feature for curative fungicidal activity.

This guide details the optimized synthesis of this intermediate and its application in constructing a model biaryl fungicide core.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 5-Iodo-2-(2-methoxyethoxy)pyridine |

| CAS Number | 1363437-93-7 (Generic/Ref) |

| Molecular Formula | |

| Molecular Weight | 279.08 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, THF, Acetonitrile |

| Key Reactivity | Nucleophilic Aromatic Substitution ( |

| Storage | 2-8°C, inert atmosphere (Argon), protect from light |

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize 5-Iodo-2-(2-methoxyethoxy)pyridine via Nucleophilic Aromatic Substitution (

Reaction Scheme

The synthesis utilizes 2-Chloro-5-iodopyridine as the electrophile and 2-Methoxyethanol as the nucleophile. The reaction is driven by the electron-deficient nature of the pyridine ring, further activated by the inductive effect of the iodine atom.

Materials[6][7]

-

Precursor: 2-Chloro-5-iodopyridine (1.0 eq)

-

Reagent: 2-Methoxyethanol (1.2 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Procedure

-

Activation (0 min): In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend NaH (1.5 eq) in anhydrous DMF under an Argon atmosphere.

-

Alkoxide Formation (15 min): Cool the suspension to 0°C. Add 2-Methoxyethanol (1.2 eq) dropwise via a syringe. Caution: Hydrogen gas evolution. Stir at 0°C for 15 minutes until gas evolution ceases and a clear solution (sodium alkoxide) forms.

-

Addition (30 min): Add 2-Chloro-5-iodopyridine (1.0 eq) portion-wise or as a solution in DMF.

-

Reaction (2-4 hours): Warm the mixture to 60-80°C . Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC. The starting material (

) should disappear, and the product ( -

Quench & Workup:

-

Cool to room temperature.

-

Carefully quench with saturated

solution. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85-92% Critical Quality Attribute (CQA): Absence of the 2-chloro starting material is critical, as it competes in downstream coupling.

Application Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Utilize the 5-iodo handle to couple the pyridine ring with an aryl boronic acid, mimicking the synthesis of a biaryl fungicide core (e.g., similar to Boscalid or Pyriofenone scaffolds).

Reaction Logic

The Iodine at position 5 is an excellent leaving group for Palladium-catalyzed oxidative addition. The 2-alkoxy group remains stable under these basic conditions.

Materials[6][7]

-

Substrate: 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 eq)

-

Coupling Partner: 4-Chlorophenylboronic acid (1.2 eq) [Model Aryl Group]

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane

Step-by-Step Procedure

-

Degassing: In a reaction vial, combine the Substrate , Boronic Acid , and Catalyst . Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and Aqueous

. -

Coupling: Heat the mixture to 90°C for 4-6 hours.

-

Workup:

-

Cool to RT and filter through a Celite pad (to remove Pd black).

-

Dilute with water and extract with DCM.

-

Concentrate and purify via column chromatography.

-

Visualizing the Workflow & Mechanism

The following diagram illustrates the complete synthetic pathway, from the precursor to the active fungicide core, highlighting the mechanistic transformations.

Caption: Figure 1. Synthetic workflow transforming the chloropyridine precursor into the active fungicide core via SnAr and Suzuki Coupling.

Analytical Validation

To ensure the integrity of the intermediate before downstream processing, use the following validation parameters:

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR (400 MHz, | Pyridine Protons | |

| 1H NMR | Ethylene Bridge | |

| 1H NMR | Methoxy Group | |

| HPLC | Purity | >98.0% (Area %) at 254 nm |

| LC-MS | Mass Spec |

Safety & Handling Guidelines

-

Iodinated Compounds: Organic iodides can be light-sensitive. Store in amber vials.

-

Sodium Hydride (NaH): Highly reactive with moisture. Use only in a dry, inert atmosphere. Quench excess NaH carefully with isopropanol or ethyl acetate before adding water.

-

Glycol Ethers: 2-Methoxyethanol is a known reproductive toxin. Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

-

Waste Disposal: Segregate halogenated organic waste from non-halogenated waste. Palladium catalysts must be disposed of as heavy metal waste.

References

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

-

Lamberth, C. (2013). Heterocyclic chemistry in crop protection. Pest Management Science, 69(10), 1106-1114.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Jeschke, P. (2016). Propensity of agrochemicals to contain fluorine. Pest Management Science, 73(6), 1053-1066. (Context on lipophilicity modulation in fungicides).

Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine

Abstract

This document provides a comprehensive, step-by-step guide for the Sonogashira coupling of 5-Iodo-2-(2-methoxyethoxy)pyridine with terminal alkynes. This protocol is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of complex molecules where the substituted pyridine moiety is a key structural component. The narrative delves into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by palladium and copper complexes and is prized for its mild reaction conditions and broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]

The 2,5-substituted pyridine scaffold is a prevalent motif in numerous biologically active compounds. The specific substrate, 5-Iodo-2-(2-methoxyethoxy)pyridine, incorporates an electron-donating alkoxy group, which can influence the reactivity of the pyridine ring. This guide provides a detailed protocol for the successful Sonogashira coupling of this substrate, enabling the synthesis of a diverse range of 5-alkynyl-2-(2-methoxyethoxy)pyridines.

Reaction Mechanism and Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The Catalytic Cycles of Sonogashira Coupling

Sources

Technical Guide: Efficient Synthesis of Biaryl Scaffolds Utilizing 5-Iodo-2-(2-methoxyethoxy)pyridine

Introduction & Strategic Significance

5-Iodo-2-(2-methoxyethoxy)pyridine (CAS: 1363437-93-7) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry to improve the physicochemical properties of drug candidates. Unlike simple methoxy-pyridines, the 2-(2-methoxyethoxy) tail acts as a truncated polyethylene glycol (PEG) mimic. This structural motif serves two critical functions in drug design:

-

Solubility Enhancement: It disrupts crystal lattice energy and increases aqueous solubility, a common bottleneck in biaryl kinase inhibitors and P2X3 receptor antagonists.

-

Metabolic Stability: The ethylene glycol ether linkage often demonstrates superior metabolic stability compared to simple alkyl chains while maintaining hydrogen bond acceptor capability.

The 5-iodo position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), allowing for the rapid assembly of biaryl cores under mild conditions.

This guide details the synthesis of the building block itself followed by a robust protocol for its deployment in Suzuki-Miyaura coupling to generate biaryl scaffolds.

Mechanistic Insight & Reaction Design

The Challenge of Electron-Rich Pyridines

The 2-alkoxy substituent renders the pyridine ring electron-rich via mesomeric donation (+M effect). While this increases the nucleophilicity of the pyridine nitrogen (potentially poisoning the catalyst), the 5-iodo position remains highly activated for oxidative addition due to the weak C–I bond.

Catalyst Selection Logic:

-

Pd(dppf)Cl₂·DCM: Selected for its wide bite angle and robustness. The ferrocenyl ligand prevents rapid catalyst decomposition and tolerates the coordinating nature of the pyridine nitrogen.

-

Base (K₂CO₃ vs. Cs₂CO₃): Potassium carbonate is generally sufficient, but Cesium carbonate is recommended for sterically hindered partners due to its higher solubility in organic/aqueous biphasic systems ("Cesium Effect").

Diagram 1: Reaction Pathway & Mechanism

The following diagram illustrates the preparation of the intermediate and its subsequent catalytic cycle in cross-coupling.

Caption: Sequential workflow: SNAr synthesis of the iodopyridine core followed by Pd-catalyzed biaryl coupling.

Experimental Protocols

Protocol A: Synthesis of 5-Iodo-2-(2-methoxyethoxy)pyridine

Use this protocol if the building block is not purchased commercially.

Reagents:

-

2-Chloro-5-iodopyridine (1.0 equiv)

-

2-Methoxyethanol (1.2 equiv)

-

Sodium Hydride (60% in oil) (1.5 equiv)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF (5 mL/mmol). Cool to 0°C.

-

Alkoxide Formation: Dropwise add 2-methoxyethanol (1.2 equiv). Stir at 0°C for 30 mins until gas evolution ceases.

-

Substitution: Add 2-chloro-5-iodopyridine (1.0 equiv) portion-wise.

-

Reaction: Warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the starting chloride (Rf ~0.6) should disappear, replaced by the more polar ether product (Rf ~0.4).

-

Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

-

Expected Yield: 85-95%.

-

Appearance: Pale yellow oil or low-melting solid.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

The core protocol for generating biaryl libraries.

Reagents:

-

Electrophile: 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Setup: Charge a microwave vial or Schlenk tube with the iodopyridine (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

-

Degassing: Add 1,4-Dioxane/Water (4:1, conc. 0.1 M).[1] Sparge with Argon for 10 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly under Argon flow. Seal the vessel.

-

Reaction:

-

Thermal: Heat to 90°C for 12-16 hours.

-

Microwave: Heat to 120°C for 30 minutes.

-

-

Monitoring: Check LC-MS for the mass of the biaryl product [M+H]+.

-

Workup: Dilute with water and EtOAc. Filter through a pad of Celite to remove Pd black. Separate layers. Extract aqueous layer with EtOAc (2x).

-

Purification: Concentrate and purify via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Diagram 2: Experimental Workflow & Checkpoints

Caption: Operational workflow for the Suzuki coupling process ensuring quality control at the LC-MS checkpoint.

Optimization & Troubleshooting

The following table summarizes common issues and field-proven solutions for this specific scaffold.

| Parameter | Standard Condition | Optimization for Difficult Substrates | Rationale |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | XPhos Pd G3 or Pd(dtbpf)Cl₂ | Bulky, electron-rich ligands (XPhos) facilitate coupling with sterically hindered boronic acids (ortho-substituted). |

| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ or Cs₂CO₃ | Phosphate is milder for sensitive functional groups; Cesium improves solubility in dioxane. |

| Solvent | Dioxane/Water (4:1) | n-Butanol or Toluene/Water | n-Butanol can improve solubility for highly polar substrates; Toluene is better for very hydrophobic boronic acids. |

| Scavenger | None | SiliaMetS® Thiol | Use metal scavengers during workup if the final compound is for biological assay (removes residual Pd). |

References

-

Synthesis of 2-alkoxypyridines via SNAr

-

General Suzuki Coupling of 2-alkoxy-5-halopyridines

-

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem. Link

-

-

Medicinal Chemistry Context (Solubility & Bioisosteres)

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. National Institutes of Health (NIH). Link

-

-

P2X3 Antagonist Scaffolds (Related Chemistry)

-

Synthesis method of 2-(2-amino-5-bromo-benzoyl)pyridine (Patent CN110746345B). Google Patents. Link

-

Sources

Troubleshooting & Optimization

Purification strategies for "5-Iodo-2-(2-methoxyethoxy)pyridine" reaction products

Technical Support Center: Purification of 5-Iodo-2-(2-methoxyethoxy)pyridine

Case ID: PUR-5I2MEP-001 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Executive Summary

You are encountering challenges in the isolation and purification of 5-Iodo-2-(2-methoxyethoxy)pyridine . This intermediate is synthesized via a Nucleophilic Aromatic Substitution (

The three primary purification hurdles for this specific scaffold are:

-

Solvent Removal: Complete removal of 2-methoxyethanol (bp 124°C), which often "oils out" the product.

-

Side-Product Management: Separation of the hydrolysis byproduct (5-iodo-2-pyridone).

-

Starting Material Clearance: Differentiating the lipophilic halo-pyridine precursor from the ether-linked product.

This guide provides a modular troubleshooting protocol designed to maximize yield and purity.

Module 1: Reaction Workup & Solvent Removal

The most common cause of low purity is residual 2-methoxyethanol (MOE). MOE is high-boiling and can solubilize your product during crystallization attempts.

Safety Critical Alert

WARNING: 2-Methoxyethanol is a known reproductive toxin and teratogen. All rotary evaporation and distillation must be performed in a ventilated fume hood with a secondary cold trap.

Protocol A: The Aqueous Partition Strategy (Recommended for <10g scale)

Do not attempt to rotavap the reaction mixture to dryness immediately. MOE is water-miscible; leverage this property.

-

Dilution: Dilute the crude reaction mixture with Diethyl Ether (

) or MTBE (Methyl tert-butyl ether).-

Why: These solvents are less polar than EtOAc, forcing the polar MOE into the aqueous phase more effectively.

-

-

The "5x" Wash Rule: Wash the organic layer 5 times with water.

-

Brine Polish: Perform a final wash with saturated brine to remove residual water emulsion.

-

Drying: Dry over

(Sodium Sulfate), filter, and concentrate.

Protocol B: Azeotropic Distillation (Recommended for >10g scale)

If the product remains an oil, residual MOE is likely acting as a plasticizer.

-

Add Heptane or Toluene to the crude oil.

-

Rotavap at 50°C.

-

Repeat 3x.

-

Why: Heptane forms azeotropes with glycol ethers, dragging the high-boiling solvent out at lower temperatures.

-

Module 2: Purification Strategies

Strategy 1: Flash Column Chromatography

The product contains a basic nitrogen and an ether tail. Silica gel interaction can be strong.

-

Stationary Phase: Standard Silica Gel (40-63 µm).

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

-

Additive: 1% Triethylamine (TEA).

-

Technical Insight: The pyridine nitrogen can hydrogen-bond with acidic silanols on the silica, causing "streaking" (tailing). TEA blocks these sites, sharpening the peak.

-

TLC Visualization Data:

| Compound | Visualization Mode | Appearance | |

| Starting Material (2-Cl-5-I-Py) | ~0.7 - 0.8 | UV (254 nm) | Dark Spot (Quenching) |

| Product (5-Iodo-2-(2-methoxyethoxy)py) | ~0.4 - 0.5 | UV / | Dark Spot / Brown with Iodine |

| Impurity (5-Iodo-2-pyridone) | < 0.1 (Baseline) | UV (Strong) | Very Dark / Fluorescent |

Strategy 2: Crystallization (Polishing)

While the "methoxyethoxy" tail adds flexibility (lowering the melting point), the iodine atom encourages packing.

-

Solvent System: Pentane/Ether (Cold) or Hexane/DCM.

-

Method: Dissolve in minimum DCM; add Hexane until turbid; store at -20°C.

-

Note: If the product is an oil, seed with a crystal from a previous batch or scratch the glass surface to induce nucleation.

Module 3: Troubleshooting & Impurity Profiling

Visualizing the Separation Logic

Figure 1: Decision matrix for determining the appropriate purification workflow based on physical state and TLC analysis.

FAQ: Common Issues

Q1: Why do I see a large baseline spot on TLC that wasn't there initially?

-

Diagnosis: This is likely 5-iodo-2-pyridone .

-

Cause: Hydrolysis of the starting material or product. If your reaction used a strong base (like NaH or KOH) and wasn't strictly anhydrous, water attacks the 2-position.

-

Solution: This impurity is highly polar.[3] You can remove it by filtering your crude mixture through a short pad of silica gel using 10% EtOAc/Hexanes. The product elutes; the pyridone sticks to the silica.

Q2: My product is an oil, but literature suggests it should be a solid. Why?

-

Diagnosis: Residual 2-methoxyethanol or bis-alkylation byproducts.

-

Technical Insight: The "2-methoxyethoxy" chain is a "glyme-like" tail. It is hygroscopic. Even trace water or solvent will depress the melting point significantly.

-

Fix: High-vacuum drying ( < 1 mbar) at 40°C for 4 hours is often required.

Q3: Can I use acid-base extraction to purify this pyridine?

-

Analysis: Proceed with caution.

-

Risk: While pyridines are basic, the electron-withdrawing Iodine (at C5) and the Oxygen (at C2) significantly reduce the basicity of the nitrogen (

drops drastically). -

Outcome: It may not protonate fully with weak acids (like 1M HCl), or if you use strong acids, you risk cleaving the ether bond. Chromatography is safer than acid-base extraction for this specific scaffold.

References

-

Nucleophilic Arom

) on Pyridines:- Context: General methodology for alkoxy-dehalogen

-

Source:Organic Chemistry Portal. "Nucleophilic Aromatic Substitution". Available at: [Link]

- Purification of Alkoxypyridines: Context: Strategies for separating pyridones from alkoxypyridines. Source:Journal of Medicinal Chemistry. "Synthesis and SAR of 2-alkoxypyridines". (General Reference based on standard med-chem protocols for this scaffold).

-

Safety & Handling of 2-Methoxyethanol

- Azeotropic Data: Context: Removal of glycol ethers via heptane/toluene azeotropes.

Sources

Improving the regioselectivity of reactions with "5-Iodo-2-(2-methoxyethoxy)pyridine"

A Guide to Improving Regioselectivity in Cross-Coupling and Metalation Reactions

Welcome to the technical support center for 5-Iodo-2-(2-methoxyethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions with this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies.

Part 1: Understanding the Regioselectivity of 5-Iodo-2-(2-methoxyethoxy)pyridine

The reactivity of 5-Iodo-2-(2-methoxyethoxy)pyridine is governed by a delicate interplay of electronic and steric effects. Understanding these factors is crucial for predicting and controlling the regiochemical outcome of your reactions.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This generally deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. The substituents on the ring, however, significantly modulate this reactivity.

-

The 2-(2-methoxyethoxy) Group: This is an electron-donating group (EDG) through resonance, which increases the electron density at the ortho (C3) and para (C6) positions. It also exerts a significant steric influence, potentially hindering reactions at the adjacent C3 position.

-

The 5-Iodo Group: This is an electron-withdrawing group (EWG) through induction and a site of high reactivity for cross-coupling reactions. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it the preferred site for oxidative addition in palladium-catalyzed couplings.

The combination of these two groups creates a nuanced reactivity profile. While the C5 position is the primary site for cross-coupling, the electronic activation by the 2-alkoxy group can lead to side reactions at other positions, particularly under harsh conditions or with certain catalysts.

Part 2: Troubleshooting Common Regioselectivity Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. With 5-Iodo-2-(2-methoxyethoxy)pyridine, the primary goal is to achieve selective coupling at the C5 position.

Question 1: My Suzuki coupling is giving me a mixture of products, including what appears to be coupling at other positions on the pyridine ring. How can I improve selectivity for the C5 position?

Answer:

This issue often arises from competing C-H activation or other side reactions, especially at elevated temperatures. Here’s a systematic approach to enhance C5 selectivity:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. For heteroaryl halides, bulky, electron-rich phosphine ligands are often effective.[1]

-

Recommendation: Start with a catalyst system known for high selectivity in pyridine couplings, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich ligand like XPhos or SPhos. These ligands can promote the desired catalytic cycle at the C-I bond while disfavoring off-target C-H activation.[2]

-

-

Base Selection: The base plays a crucial role in the transmetalation step. Using a milder base can sometimes prevent side reactions that occur under more forcing conditions.

-

Recommendation: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] The choice of base can significantly impact the reaction rate and selectivity.

-

-

Reaction Temperature: Higher temperatures can provide the activation energy for undesired pathways.

-

Recommendation: Attempt the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve regioselectivity.

-

Table 1: Recommended Starting Conditions for a Selective Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Provides the active Pd(0) species. |

| Ligand | XPhos or SPhos (2-5 mol%) | Bulky, electron-rich ligands that favor oxidative addition at the C-I bond. |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Milder bases that can minimize side reactions. |

| Solvent | 1,4-Dioxane/Water or Toluene/Water (typically 4:1 to 10:1) | Common solvent systems for Suzuki couplings. |

| Temperature | 80-100 °C | Start with a moderate temperature to favor selectivity. |

Question 2: I'm observing significant homocoupling of my boronic acid reagent. What are the causes and how can I prevent it?

Answer:

Homocoupling of the boronic acid (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen.

-

Rigorous Degassing: Oxygen can lead to the oxidative coupling of the boronic acid.

-

Protocol: Ensure your solvent is thoroughly degassed before use by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction setup.[3]

-

-

Palladium Source: Using a Pd(0) source directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.

-

Recommendation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄.

-

-

Reaction Temperature: Lowering the reaction temperature can disfavor the homocoupling pathway.

B. Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyridines. The main challenges are ensuring selective coupling at the C5-iodo position and preventing the homocoupling of the terminal alkyne.

Question 3: My Sonogashira reaction is sluggish and gives low yields of the desired C5-alkynylated product. What can I do to improve the reaction efficiency?

Answer:

Low reactivity in Sonogashira couplings of pyridines can often be attributed to catalyst inhibition by the pyridine nitrogen.

-

Copper Co-catalyst: The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.

-

Troubleshooting: Ensure your copper(I) iodide (CuI) is of high quality and freshly purchased or properly stored to avoid oxidation.

-

-

Ligand Choice: The ligand on the palladium catalyst plays a significant role.

-

Base and Solvent: The choice of amine base and solvent is critical.

-

Recommendation: Triethylamine (Et₃N) is a common choice, acting as both a base and a solvent. For less reactive substrates, a stronger, bulkier base like diisopropylethylamine (DIPEA) might be beneficial.

-

Question 4: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Answer:

Glaser coupling is a common issue in Sonogashira reactions, often catalyzed by the copper species in the presence of oxygen.

-

Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen.

-

Protocol: Use Schlenk line techniques to ensure a truly inert atmosphere. Degas all solvents and reagents thoroughly.[3]

-

-

Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a stronger base and may need higher temperatures, but they eliminate the primary catalyst for Glaser coupling.

-

Modified Conditions: Some studies have shown that using a hydrogen gas atmosphere diluted with nitrogen or argon can significantly reduce homocoupling.[3][5]

dot

Caption: Troubleshooting workflow for Sonogashira coupling.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. With 5-Iodo-2-(2-methoxyethoxy)pyridine, achieving selective amination at the C5 position is the primary objective.

Question 5: My Buchwald-Hartwig amination is giving a low yield of the desired 5-amino-pyridine derivative. What are the likely causes?

Answer:

Low yields in Buchwald-Hartwig aminations of pyridines are often due to catalyst inhibition or deactivation. The lone pair on the pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle.[6]

-

Ligand Selection is Crucial: The use of bulky, electron-rich ligands is essential to create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridine nitrogen.

-

Base Selection: Strong, non-nucleophilic bases are typically required.

-

Recommendation: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base can be critical and may require screening.[8]

-

-

Palladium Precatalyst: The choice of palladium source can influence the efficiency of catalyst activation.

-

Recommendation: Pre-formed palladium precatalysts, such as those from the Buchwald or Hartwig groups, can provide more consistent results than generating the catalyst in situ from sources like Pd(OAc)₂.

-

dot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

D. Metalation and Halogen Dance

Metalation followed by quenching with an electrophile is a powerful method for functionalizing pyridine rings. However, with halopyridines, a side reaction known as the "halogen dance" can complicate the regiochemical outcome.[9]

Question 6: I am trying to perform a directed ortho-metalation on my 5-Iodo-2-(2-methoxyethoxy)pyridine to functionalize the C3 or C6 position, but I am getting a complex mixture of products. What is happening?

Answer:

You are likely observing the effects of a "halogen dance" rearrangement. This is a base-catalyzed migration of a halogen atom around the aromatic ring.[9][10] In your system, deprotonation at a position ortho to the directing 2-alkoxy group (C3) can be followed by a series of equilibria that move the iodine atom to a different position, leading to a mixture of regioisomers upon quenching with an electrophile.

-

Understanding the Directing Groups: The 2-(2-methoxyethoxy) group is a potent directing group for ortho-metalation. However, the iodine at C5 also influences the acidity of adjacent protons.

-

Minimizing Halogen Dance:

-

Low Temperatures: The halogen dance is often more prevalent at higher temperatures. Maintaining a very low temperature (e.g., -78 °C or lower) throughout the metalation and quenching steps is critical.[11]

-

Choice of Base: Hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums for directed ortho-metalation of pyridines, as they are less likely to add to the pyridine ring.[11][12]

-

Rapid Quenching: After the initial deprotonation, quenching the reaction with the electrophile as quickly as possible can help to trap the desired intermediate before it has a chance to rearrange.

-

dot

Caption: Potential halogen dance pathway in metalation.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of pyridine derivatives often challenging?

A1: The electron-deficient nature of the pyridine ring deactivates it towards electrophilic substitution. Furthermore, the lone pair of electrons on the nitrogen can coordinate with metal catalysts or Lewis acids, which can inhibit their activity or alter the reaction pathway.[1] Achieving regioselectivity can also be a significant challenge, as reactions can yield a mixture of isomers.

Q2: When should I consider using a protecting group for the pyridine nitrogen?

A2: Using a protecting group is advisable when the Lewis basicity of the pyridine nitrogen interferes with the reaction, for example, by poisoning the catalyst. A common strategy is the conversion to a pyridine N-oxide, which alters the electronic properties of the ring and can direct functionalization to the C2 and C4 positions. The N-oxide can be removed later in the synthesis.[13]

Q3: What are the first things I should check if my cross-coupling reaction is not working?

A3: Start by confirming the purity of your starting materials, reagents, and solvents. 5-Iodo-2-(2-methoxyethoxy)pyridine and organometallic reagents can be sensitive to air and moisture. Ensure your reaction setup is inert and dry. Finally, re-evaluate your reaction conditions, including temperature, reaction time, and concentrations, as suboptimal parameters are a common cause of poor yields.

Q4: How does the choice of ligand impact the regioselectivity in cross-coupling reactions of polyhalogenated pyridines?

A4: The ligand can dramatically alter the regiochemical outcome. Sterically demanding ligands can favor coupling at less accessible positions, overriding the inherent electronic preferences of the substrate.[1][14]

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Regioselective Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific boronic acid.

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Sonogashira Coupling with Minimized Homocoupling

This protocol is adapted from methods designed to reduce Glaser coupling.[4]

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-(2-methoxyethoxy)pyridine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.

-

Reagent Addition: Add the degassed solvent (e.g., THF, 10 mL) and base (e.g., Et₃N, 5 mL) via syringe. Then, add the terminal alkyne (1.2 mmol) dropwise.

-

Reaction: Stir the mixture at room temperature. For less reactive alkynes, the temperature may need to be increased to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

-